

Comparative Efficacy and Mechanism of Dhp-218: A Cross-Species Analysis

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Compound of Interest

Compound Name: Dhp-218

Cat. No.: B1670373

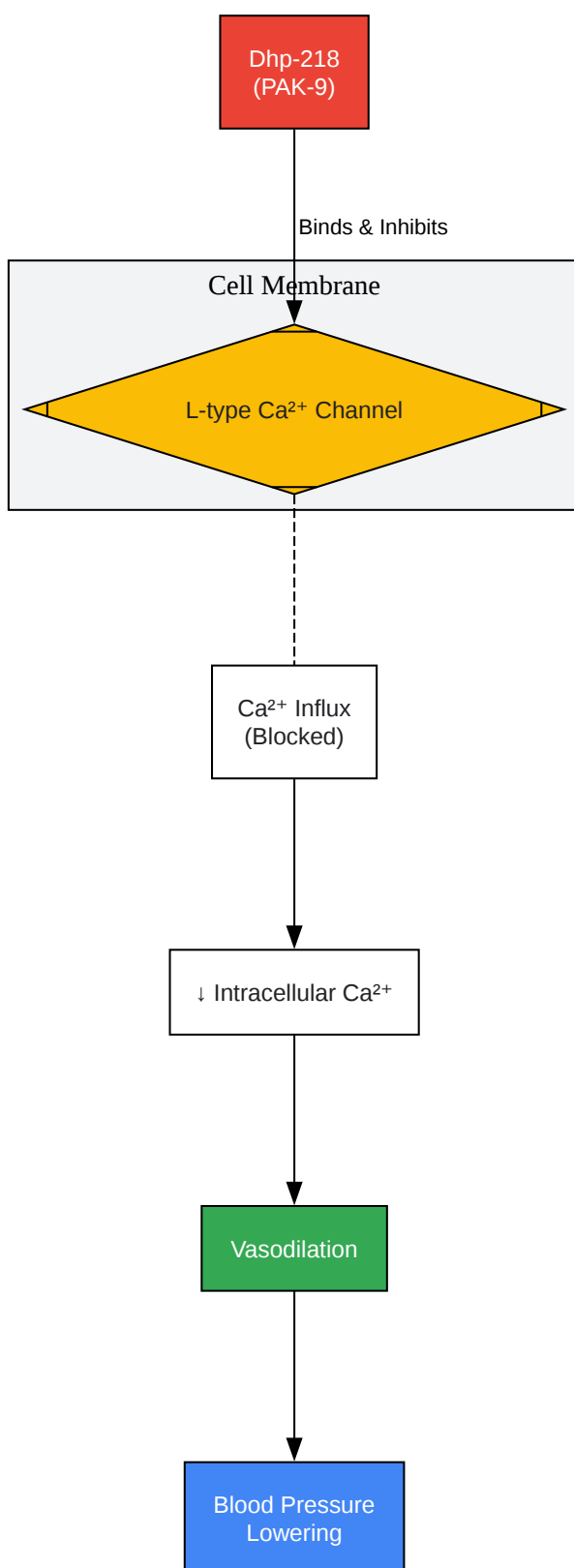
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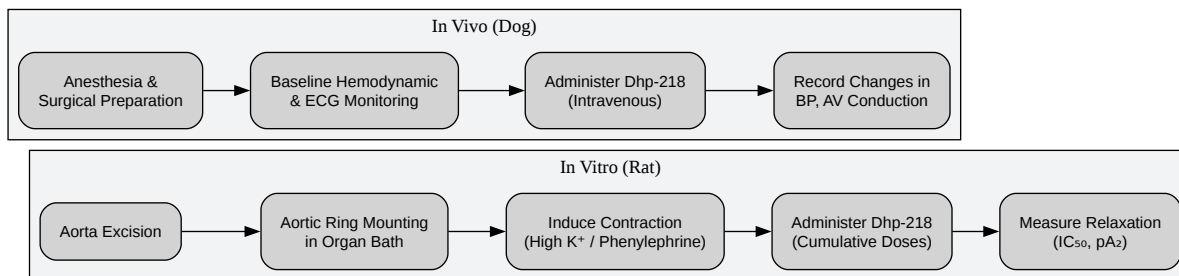
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of **Dhp-218**, a novel dihydropyridine phosphonate calcium channel antagonist, across different species based on available experimental data. **Dhp-218**, also known as PAK-9, has demonstrated significant vasodilatory and antihypertensive properties. This document summarizes its mechanism of action, presents quantitative data on its effects, and outlines the experimental protocols used in its evaluation.

Mechanism of Action: L-type Calcium Channel Blockade

Dhp-218 functions as a selective antagonist of L-type voltage-gated calcium channels, which are predominantly located on the cell membranes of vascular smooth muscle and cardiac cells. By binding to these channels, **Dhp-218** inhibits the influx of extracellular calcium ions. This reduction in intracellular calcium concentration in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure. Its dihydropyridine structure confers a higher affinity for vascular channels over cardiac channels, which results in potent antihypertensive effects with minimal direct impact on heart contractility at therapeutic doses.





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